molecular formula C10H5N3O3S B14034188 5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid

5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid

Cat. No.: B14034188
M. Wt: 247.23 g/mol
InChI Key: NYMICGGTSMCPKG-UHFFFAOYSA-N
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Description

5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid typically involves the construction of the imidazo[2,1-b]thiazine scaffold. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a copper(I)-catalyzed cascade bicyclization of o-alkynylphenyl isothiocyanates with ethyl (E)-2-(benzylideneamino)acetates has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated analogs of the compound.

    Substitution: Various substitution reactions can be performed, particularly on the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives have been identified as inhibitors of enzymes like factor IXa and receptors such as GPR18 and GPR55 . These interactions can modulate various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-5H-iMidazo[2,1-b]pyrido[3,2-e][1,3]thiazine-3-carboxylic acid stands out due to its unique structural features and the diverse range of biological activities exhibited by its derivatives

Properties

Molecular Formula

C10H5N3O3S

Molecular Weight

247.23 g/mol

IUPAC Name

8-oxo-2-thia-4,7,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10,12-pentaene-6-carboxylic acid

InChI

InChI=1S/C10H5N3O3S/c14-8-5-2-1-3-11-7(5)17-10-12-4-6(9(15)16)13(8)10/h1-4H,(H,15,16)

InChI Key

NYMICGGTSMCPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC3=NC=C(N3C2=O)C(=O)O

Origin of Product

United States

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